molecular formula C22H24N2O3 B14991208 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B14991208
M. Wt: 364.4 g/mol
InChI Key: MJITVHKCICCQRM-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, an oxazole ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with 3-phenyl-1,2-oxazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the oxazole ring may participate in binding to nucleic acids or proteins. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
  • 5-methyl-2-(propan-2-yl)phenol
  • 2-(4-methyl-3-oxido-5-phenyl-1,3-oxazol-2-yl)phenol

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-phenyl-1,2-oxazol-5-yl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C22H24N2O3/c1-14(2)18-11-10-15(3)12-20(18)26-16(4)22(25)23-21-13-19(24-27-21)17-8-6-5-7-9-17/h5-14,16H,1-4H3,(H,23,25)

InChI Key

MJITVHKCICCQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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